N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-28-16-8-9-18-14(11-16)6-4-10-23(18,27)13-24-21(25)17-12-15-5-3-7-19(29-2)20(15)30-22(17)26/h3,5,7-9,11-12,27H,4,6,10,13H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSGBAUZQQSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A tetrahydronaphthalene core
- Methoxy groups at the 6 and 8 positions
- An oxo group at the 2-position of the chromene ring
- A carboxamide functional group
The molecular formula is with a molecular weight of approximately 357.41 g/mol. Its structural uniqueness may contribute significantly to its biological properties.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Fatty Acid Amide Hydrolases (FAAH) : Similar compounds have been shown to inhibit FAAH enzymes, which are responsible for the breakdown of endocannabinoids. This inhibition can lead to elevated levels of endocannabinoids, potentially affecting pain modulation and neuroprotection.
- Antioxidant Activity : The presence of methoxy groups may enhance its antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer's disease.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. Notable findings include:
- Cell Line Studies : The compound exhibited significant cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma), with IC50 values indicating potent activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-15 | 1.61 ± 1.92 |
| A549 | 1.98 ± 1.22 |
Neuroprotective Activity
In vitro studies demonstrated that the compound could prevent the aggregation of amyloid beta peptides, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several case studies have highlighted the compound's therapeutic potential:
- Neurotoxicity Prevention : In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.
- Anti-inflammatory Effects : The compound was shown to reduce inflammatory markers in animal models of arthritis, indicating potential applications in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
*Estimated based on structural analysis.
Key Observations:
Chromene vs. Non-Chromene Scaffolds: The target compound and the 6-bromo chromene derivative share a chromene core, which is absent in the enamide and thiazole analogs. Chromene systems are associated with redox activity and planar aromaticity, whereas enamide and thiazole derivatives prioritize hydrogen-bonding or heteroaromatic interactions.
Substituent Effects: The 6-bromo group in increases molecular weight and may enhance halogen bonding or steric hindrance compared to the target compound’s methoxy groups.
Linker Diversity : The enamide linker in introduces a rigid conjugated system, contrasting with the flexible carboxamide in the target compound. This could impact target binding kinetics and metabolic stability.
Ring Systems: The biphenyl-thiazole system in offers extended π-π stacking and dipole interactions, while the cyclohexene in provides a non-aromatic, flexible scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and what methodological considerations are critical for optimizing reaction yields?
- Answer : The synthesis involves multi-step reactions, including coupling of the chromene-3-carboxamide moiety with the tetrahydronaphthalenylmethyl group. Critical considerations:
-
Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while ethanol improves solubility for intermediate steps .
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Catalysts : Piperidine or similar bases accelerate amide bond formation and reduce side reactions .
-
Temperature control : Maintaining 60–80°C during condensation steps prevents premature decomposition .
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Inert atmospheres : Nitrogen/argon minimizes oxidation of sensitive intermediates .
Step Reaction Type Conditions Key Reagents Reference 1 Chromene ring formation Reflux in ethanol, 12 h 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 2 Amide coupling DMF, 70°C, N,N'-dicyclohexylcarbodiimide (DCC) Piperidine catalyst 3 Tetrahydronaphthalene substitution Nitrogen atmosphere, THF, 24 h (1-hydroxy-6-methoxy-tetrahydronaphthalenyl)methanol
Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.7–4.0 ppm) and confirms stereochemistry of the tetrahydronaphthalene ring .
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under acidic/basic conditions .
- X-ray crystallography : Resolves spatial arrangement of the carboxamide and hydroxy groups, critical for docking studies .
Q. What in vitro assays are recommended for initial screening of its biological activity?
- Answer :
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
- Solubility profiling : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) to determine bioavailability thresholds .
Q. How does the compound’s stability vary under different storage conditions?
- Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromene moiety .
- pH sensitivity : Degrades rapidly at pH < 4 (hydrolysis of the carboxamide bond); use neutral buffers for biological assays .
Q. How does its structure compare to functionally similar chromene derivatives?
- Answer : Key structural differentiators:
- Methoxy substitutions : The 6-methoxy group on the tetrahydronaphthalene enhances lipid solubility vs. non-substituted analogs .
- Hydroxy group : The 1-hydroxy group enables hydrogen bonding with biological targets, unlike methyl or nitro derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in observed biological activity across cell lines?
- Answer :
- Dose-response normalization : Account for variations in cell membrane permeability using ATP-based viability assays .
- Transcriptomic profiling : RNA sequencing identifies off-target pathways (e.g., oxidative stress response) that skew IC₅₀ values .
- Theoretical alignment : Link discrepancies to differences in receptor expression levels using databases like UniProt .
Q. How can computational modeling predict the compound’s mechanism of action?
- Answer :
- Molecular docking : AutoDock Vina simulates binding to kinases (e.g., EGFR) using crystal structures from the PDB .
- MD simulations : GROMACS models 100-ns trajectories to assess stability of ligand-receptor complexes in aqueous environments .
- QSAR analysis : Correlate methoxy/hydroxy substituent positions with inhibitory activity using CoMFA/CoMSIA .
Q. What process control methods optimize reproducibility in scaled-up synthesis?
- Answer :
- PAT (Process Analytical Technology) : Inline FTIR monitors reaction progression and intermediates .
- DoE (Design of Experiments) : Response surface methodology identifies optimal solvent/catalyst ratios .
- Crystallization control : Seeding techniques ensure uniform particle size distribution for consistent bioavailability .
Q. How can pharmacokinetic data contradictions between in vivo and in vitro models be reconciled?
- Answer :
- Compartmental modeling : Use PK-Sim to simulate hepatic first-pass metabolism and plasma protein binding .
- Microsampling LC-MS/MS : Quantify metabolites in rodent plasma at sub-minute intervals to refine half-life estimates .
Q. What advanced techniques elucidate its interaction with cytochrome P450 enzymes?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
